molecular formula C19H15ClF3N3O3S B2925756 3-(4-chloro-3-(trifluoromethyl)phenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1212408-90-6

3-(4-chloro-3-(trifluoromethyl)phenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No.: B2925756
CAS No.: 1212408-90-6
M. Wt: 457.85
InChI Key: ZPBHDPZFICVTNZ-UHFFFAOYSA-N
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Description

3-(4-chloro-3-(trifluoromethyl)phenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a useful research compound. Its molecular formula is C19H15ClF3N3O3S and its molecular weight is 457.85. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Oxadiazole derivatives, including the compound of interest, have been studied for their effectiveness in controlling metal dissolution, particularly mild steel in corrosive environments. Research conducted by Kalia et al. (2020) demonstrates the corrosion inhibition efficiency of newly synthesized oxadiazole derivatives on mild steel in hydrochloric acid solution. These studies utilized a variety of analytical techniques, including weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques, to confirm the high inhibition efficiency of these derivatives. The derivatives exhibited mixed-type inhibition and conformed to the Langmuir adsorption isotherm, indicating their potential as effective corrosion inhibitors (Kalia et al., 2020).

Antimicrobial Evaluation

Compounds bearing the 1,3,4-oxadiazoline ring system have been synthesized and evaluated for their antimicrobial activities. JagadeeshPrasad et al. (2015) synthesized a series of Mannich bases bearing the 1,3,4-oxadiazoline ring system and assessed their antimicrobial properties. The study revealed that some compounds exhibited promising antimicrobial activities, showcasing the potential of these derivatives in developing new antimicrobial agents (JagadeeshPrasad et al., 2015).

Anti-Salmonella Typhi Activity

Another avenue of research explores the synthesis of 2-amino-1,3,4-oxadiazole derivatives and their evaluation against Salmonella typhi. Salama (2020) synthesized new compounds and screened them for antibacterial activity against S. typhi, where several derivatives showed significant activity. This suggests the potential of oxadiazole derivatives in treating infections caused by S. typhi, contributing to the search for new antibacterial agents (Salama, 2020).

Synthesis and Intramolecular Conversion Studies

Research on the synthesis and intramolecular conversion of oxadiazocine derivatives in different solvents has been conducted to understand the chemical behavior and potential applications of these compounds. Sedova et al. (2014) investigated the Biginelli reaction of salicylic aldehydes with nitroacetone and urea, leading to the formation of oxadiazocine derivatives. These studies contribute to the fundamental understanding of the chemical properties and reactions of oxadiazocine derivatives, providing insights into their potential applications in various fields (Sedova et al., 2014).

Properties

IUPAC Name

10-[4-chloro-3-(trifluoromethyl)phenyl]-9,13-dimethyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF3N3O3S/c1-9-16-12-7-11(26(27)28)4-6-15(12)29-18(9,2)25(17(30)24-16)10-3-5-14(20)13(8-10)19(21,22)23/h3-9,16H,1-2H3,(H,24,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBHDPZFICVTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3=C(C=CC(=C3)[N+](=O)[O-])OC1(N(C(=S)N2)C4=CC(=C(C=C4)Cl)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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